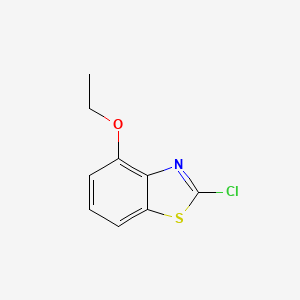

2-Chloro-4-ethoxy-1,3-benzothiazole

Descripción

Historical Context and Evolution of Benzothiazole (B30560) Research

The journey into benzothiazole chemistry began in 1887 with A.W. Hoffmann's synthesis of 2-substituted benzothiazoles. pharmacyjournal.in His work, which highlighted a straightforward cyclization mechanism, opened the door to a new class of heterocyclic compounds. pharmacyjournal.in In the ensuing decades, research expanded from fundamental synthesis to exploring the diverse applications of these compounds. Initially, benzothiazole derivatives found use in the rubber industry as vulcanization accelerators and in the manufacturing of dyes. rsc.org

By the mid-20th century, the focus began to shift towards their biological potential. In the 1950s, certain 2-aminobenzothiazoles were investigated for their muscle relaxant properties. pharmacyjournal.in This marked the beginning of a new era for benzothiazole research, leading to the discovery of a wide spectrum of pharmacological activities. Today, the benzothiazole nucleus is a key component in numerous clinically approved drugs and compounds under investigation for treating a multitude of diseases, including cancer, neurodegenerative disorders, and infectious diseases. rsc.orgnih.gov

Benzothiazoles as Privileged Heterocyclic Scaffolds in Chemical Biology and Drug Discovery

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.gov Benzothiazoles have earned this distinction due to their structural and electronic properties. The fused ring system is relatively planar, and the presence of nitrogen and sulfur heteroatoms provides sites for hydrogen bonding and other non-covalent interactions with protein active sites. nih.gov

This structural versatility allows benzothiazole derivatives to exhibit an extensive range of biological activities, including:

Anticancer nih.govresearchgate.net

Antimicrobial and Antifungal nih.govresearchgate.net

Anti-inflammatory nih.govresearchgate.net

Anticonvulsant researchgate.net

Antitubercular rsc.org

Antiviral nih.gov

Neuroprotective rsc.org

The benzothiazole core is present in several well-known therapeutic agents. For instance, Riluzole is used in the treatment of amyotrophic lateral sclerosis (ALS), while Frentizole has been studied for its immunosuppressive properties. pharmacyjournal.in Furthermore, derivatives like Thioflavin T are used as imaging agents for amyloid plaques in Alzheimer's disease research. pharmacyjournal.in The continued success of benzothiazole-based compounds in clinical applications solidifies the scaffold's importance in the ongoing quest for new and effective medicines. researchgate.net

Structural Elucidation and Naming Conventions of the 2-Chloro-4-ethoxy-1,3-benzothiazole Moiety

The compound this compound is a substituted derivative of the parent benzothiazole ring. Its systematic name is derived following the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for heterocyclic compounds.

The core structure is 1,3-benzothiazole , which indicates a benzene (B151609) ring fused to a thiazole (B1198619) ring. The numbers specify the positions of the heteroatoms in the five-membered ring: sulfur at position 1 and nitrogen at position 3. The numbering of the bicyclic system starts from the sulfur, proceeds around the thiazole ring, and then continues around the benzene ring.

The substituents are named and numbered as follows:

2-Chloro : A chlorine atom is attached to the carbon at position 2 of the benzothiazole ring. This is the carbon atom situated between the sulfur and nitrogen atoms.

4-ethoxy : An ethoxy group (-OCH₂CH₃) is attached to the carbon at position 4 of the benzene portion of the ring.

This specific arrangement of atoms gives the molecule its unique chemical identity and properties.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 890091-95-9 rsc.org |

| Molecular Formula | C₉H₈ClNOS rsc.org |

| Molecular Weight | 213.68 g/mol rsc.org |

| Appearance | Typically a solid or liquid pharmacyjournal.innih.gov |

This data is based on information from chemical suppliers and may not represent comprehensive experimental findings.

The 2-chloro substituent is located on the thiazole part of the ring. The chlorine atom is an electron-withdrawing group, which makes the C-2 position susceptible to nucleophilic substitution reactions. rsc.org This reactivity makes 2-chlorobenzothiazoles valuable intermediates in organic synthesis, allowing for the introduction of various functional groups at this position to create a library of new derivatives. nih.govsigmaaldrich.com

The 4-ethoxy substituent is an electron-donating group located on the benzene ring. pharmacyjournal.in Electron-donating groups at this position can influence the electron density of the entire ring system, which can, in turn, affect the molecule's reactivity and its ability to interact with biological targets. nih.gov Studies on other substituted benzothiazoles have shown that the nature and position of substituents on the benzene ring can significantly impact biological activity, such as anticancer potency. nih.gov For example, the presence of electron-donating groups like methoxy (B1213986) (-OCH₃), which is similar to ethoxy, has been shown to enhance the anticancer activity of some benzothiazole derivatives. pharmacyjournal.in

The interplay between the electron-withdrawing chloro group at the reactive C-2 position and the electron-donating ethoxy group on the benzene ring defines the unique chemical character of the this compound scaffold, marking it as a compound with significant potential for further chemical exploration and development.

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4-ethoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNOS/c1-2-12-6-4-3-5-7-8(6)11-9(10)13-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFGTVCAOCOOEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365947 | |

| Record name | 2-chloro-4-ethoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816731 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

890091-95-9 | |

| Record name | 2-chloro-4-ethoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 4 Ethoxy 1,3 Benzothiazole and Its Structural Analogues

Classical and Contemporary Synthetic Routes to Benzothiazoles.organic-chemistry.orgnih.govresearchgate.netnih.gov

The synthesis of the benzothiazole (B30560) ring system has been a subject of extensive research, leading to the development of several reliable methods. These can be broadly classified into condensation reactions, intramolecular cyclizations, and oxidative cyclizations.

Condensation Reactions Involving 2-Aminothiophenols.organic-chemistry.orgresearchgate.nettandfonline.com

The most prevalent and direct method for synthesizing 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol (B119425) with a variety of carbonyl compounds or their equivalents. researchgate.net This approach is widely utilized due to its versatility and the commercial availability of a diverse range of starting materials.

Key reactions in this category include:

Reaction with Aldehydes and Ketones: 2-Aminothiophenols react with aldehydes and ketones to form the corresponding benzothiazole derivatives. mdpi.commdpi.com This reaction can be promoted by various catalysts, including Brønsted acids, Lewis acids, and even under catalyst-free conditions, sometimes accelerated by microwave irradiation or visible light. organic-chemistry.orgmdpi.com For instance, a mixture of H2O2/HCl has been used as an efficient catalytic system for the condensation of 2-aminothiophenol with aldehydes. mdpi.com

Reaction with Carboxylic Acids and Their Derivatives: Carboxylic acids, acyl chlorides, and esters can also be condensed with 2-aminothiophenols to yield 2-substituted benzothiazoles. researchgate.netthieme-connect.de The use of coupling reagents or conversion of the carboxylic acid to a more reactive species like an acyl chloride often facilitates this transformation. organic-chemistry.org

Reaction with Nitriles: Copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles. organic-chemistry.org

| Reactant for Condensation | Catalyst/Conditions | Product | Reference |

| Aldehydes | H2O2/HCl, Ethanol, RT | 2-Substituted Benzothiazoles | mdpi.com |

| Aromatic Aldehydes | Samarium triflate, Aqueous medium | 2-Arylbenzothiazoles | organic-chemistry.org |

| Nitriles | Copper catalyst | 2-Substituted Benzothiazoles | organic-chemistry.org |

| Carboxylic Acids | (o-CF3PhO)3P | 2-Substituted Benzothiazoles | organic-chemistry.org |

Intramolecular Cyclization Approaches.organic-chemistry.org

Intramolecular cyclization strategies offer an alternative pathway to benzothiazoles, often starting from precursors where the aniline (B41778) and thioether moieties are already linked. A notable example is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides. researchgate.net This method is particularly effective for producing a single isomer, making it a highly regioselective strategy. researchgate.net

Another approach involves the intramolecular C-S bond formation from N-(2-chlorophenyl) benzothioamides, which can be catalyzed by copper complexes to afford a wide range of 2-substituted benzothiazoles. indexcopernicus.com Iron-catalyzed intramolecular C-S cyclization of N-2-iodophenyl-N1-benzoyl thioureas has also been reported to produce 2-(N-aroylamino)benzothiazoles in good yields. tandfonline.com

| Precursor | Catalyst/Conditions | Product | Reference |

| Thiobenzanilides | Potassium ferricyanide (B76249) (Jacobsen cyclization) | Benzothiazoles | researchgate.net |

| N-(2-chlorophenyl) benzothioamides | BINAM–Cu(II) complex, Cs2CO3, Acetonitrile | 2-Substituted Benzothiazoles | indexcopernicus.com |

| N-2-iodophenyl-N1-benzoyl thioureas | Iron catalyst | 2-(N-aroylamino)benzothiazoles | tandfonline.com |

Oxidative Cyclization Methodologies.nih.gov

Oxidative cyclization methods provide a powerful tool for benzothiazole synthesis, often proceeding through the formation of a C-S bond via an oxidative process. One such method involves the oxidative cyclization of thioformanilides using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). indexcopernicus.com This reaction proceeds at ambient temperature and offers high yields. indexcopernicus.com

Furthermore, the reaction of anilines with potassium thiocyanate, followed by oxidative cyclization of the resulting thioureas with bromine, is a well-established route to 2-aminobenzothiazoles. researchgate.netindexcopernicus.com More recently, iodine has been utilized as a mild and efficient catalyst for various organic transformations, including the oxidative cyclization of β-ketothioamides to generate benzothiazole derivatives. publish.csiro.au

| Precursor | Oxidant/Catalyst | Product | Reference |

| Thioformanilides | 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) | Benzothiazoles | indexcopernicus.com |

| Arylthioureas | Bromine | 2-Aminobenzothiazoles | researchgate.netindexcopernicus.com |

| β-Ketothioamides | Iodine | Benzothiazole derivatives | publish.csiro.au |

Targeted Synthesis of Substituted Benzothiazoles.organic-chemistry.orgnih.govnih.govindexcopernicus.comacs.org

The synthesis of specifically substituted benzothiazoles like 2-Chloro-4-ethoxy-1,3-benzothiazole requires regioselective methods for introducing the chloro and ethoxy groups onto the benzothiazole core.

Strategies for Introducing Chloro Substituents.indexcopernicus.comacs.org

The introduction of a chlorine atom at the 2-position of the benzothiazole ring is a key transformation, as 2-chlorobenzothiazole (B146242) serves as a versatile precursor for further functionalization. nih.govsigmaaldrich.com

One common method for the synthesis of 2-chlorobenzothiazoles is the treatment of 2-mercaptobenzothiazoles with sulfuryl chloride (SO2Cl2). researchgate.netgoogle.com This reaction is reported to give high yields and a pure product. google.com Another approach involves the reaction of benzothiazole with chlorine gas in the presence of a catalyst like trichlorophosphate. chemicalbook.com

Historically, phosphorus pentachloride has been used to convert 2-mercaptobenzothiazole (B37678) to 2-chlorobenzothiazole, though this method often results in lower yields. google.com

| Starting Material | Reagent | Product | Reference |

| 2-Mercaptobenzothiazole | Sulfuryl chloride (SO2Cl2) | 2-Chlorobenzothiazole | researchgate.netgoogle.com |

| Benzothiazole | Chlorine, Trichlorophosphate | 2-Chlorobenzothiazole | chemicalbook.com |

| 2-Mercaptobenzothiazole | Phosphorus pentachloride | 2-Chlorobenzothiazole | google.com |

The synthesis of 2-(chloromethyl)-benzo[d]-thiazole can be achieved by reacting 2-aminobenzenethiol with chloroacetic acid in the presence of polyphosphoric acid. jyoungpharm.org

Methodologies for Ethoxy Group Incorporation.researchgate.netnih.govpublish.csiro.autandfonline.com

The incorporation of an ethoxy group onto the benzene (B151609) ring of the benzothiazole nucleus can be achieved by starting with an appropriately substituted aniline or thiophenol. For the synthesis of 4-ethoxybenzothiazoles, a key starting material would be 3-ethoxy-2-aminothiophenol.

A series of compounds possessing the benzothiazole and 1,3,4-oxadiazole (B1194373) heterocycles were synthesized starting from 6-ethoxy-2-mercaptobenzothiazole. nih.gov This indicates that ethoxy-substituted benzothiazoles can be prepared and subsequently used as building blocks for more complex molecules. nih.gov

The synthesis of 2-substituted benzothiazoles from substituted 2-aminothiophenols and various aldehydes can be catalyzed by alkyl carbonic acid, formed in situ from CO2 and an alcohol like methanol, under mild conditions. tandfonline.comtandfonline.com This method is compatible with a range of substituents on the benzaldehyde (B42025) and the 2-aminothiophenol, suggesting its potential applicability for the synthesis of ethoxy-substituted benzothiazoles.

| Starting Material | Key Reagent/Reaction | Product | Reference |

| 6-Ethoxy-2-mercaptobenzothiazole | Alkylation, hydrazinolysis, cyclization, S-acylation | Functionalized 6-ethoxybenzothiazole derivatives | nih.gov |

| Substituted 2-Aminothiophenol | Aldehydes, CO2/Methanol (Alkyl carbonic acid) | Substituted Benzothiazoles | tandfonline.comtandfonline.com |

Green Chemistry Principles in Benzothiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazole derivatives to minimize environmental impact by reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for potentially toxic and volatile organic solvents. These reactions are often facilitated by grinding the reactants together, sometimes in the presence of a solid-supported catalyst. For the synthesis of 2-substituted benzothiazoles, condensation reactions between 2-aminothiophenols and aldehydes or carboxylic acids can be carried out under solvent-free conditions, often with microwave or ultrasound assistance to accelerate the reaction. nih.govtandfonline.com

The use of green solvents, such as water or glycerol, is another cornerstone of eco-friendly synthesis. Water is an ideal solvent due to its non-toxic, non-flammable, and abundant nature. One-pot syntheses of benzothiazole-2-thiols have been efficiently conducted in water by the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide. rsc.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scielo.br This technique has been successfully applied to the synthesis of a variety of benzothiazole derivatives. For instance, the condensation of 2-aminothiophenol with fatty acids to produce 2-substituted benzothiazoles can be achieved in just 3-4 minutes under microwave irradiation using P₄S₁₀ as a catalyst in a solvent-free manner. nih.gov Similarly, novel benzothiazole derivatives containing imidazole (B134444) moieties have been synthesized via microwave irradiation in glacial acetic acid. ijpbs.com

The key advantages of microwave-assisted synthesis include rapid heating, which can significantly reduce reaction times from hours to minutes, and the ability to perform reactions under solvent-free conditions, further enhancing the green credentials of the synthetic protocol. scielo.brresearchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Benzothiazole Derivatives

| Product | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield (%) (Microwave) | Reference |

| 2-Arylbenzothiazoles | 4-6 hours | 1-2 minutes | Improved | scielo.br |

| 2-Substituted Benzothiazoles | Several hours | 3-4 minutes | High | nih.gov |

| Benzothiazole-imidazole hybrids | Not specified | 3 minutes | 74% | ijpbs.com |

The development of efficient and recyclable catalysts is a key aspect of green chemistry. In benzothiazole synthesis, a variety of catalysts have been employed under environmentally friendly conditions. For example, sulfated tungstate (B81510) has been used as a recyclable catalyst for the ultrasound-assisted synthesis of 2-substituted benzothiazoles under solvent-free conditions at room temperature. tandfonline.com This method offers excellent yields and easy catalyst recovery. tandfonline.com

Other green catalytic systems include the use of commercial laccases for the condensation of 2-aminothiophenol with aryl-aldehydes and SnP₂O₇ as a reusable heterogeneous catalyst. nih.gov These biocatalytic and heterogeneous catalytic approaches avoid the use of toxic reagents and simplify product purification. nih.gov Visible-light-promoted oxidative cyclization of thiobenzanilides using an acridinium (B8443388) salt as a photosensitizer and molecular oxygen as the terminal oxidant represents another sustainable method for synthesizing 2-substituted benzothiazoles without the need for transition metals or harsh bases. acs.org

Table 2: Examples of Green Catalysts in Benzothiazole Synthesis

| Catalyst | Reaction Type | Conditions | Advantages | Reference |

| Sulfated tungstate | Condensation | Ultrasound, solvent-free, room temp. | Recyclable, high yields | tandfonline.com |

| Commercial laccases | Condensation | Not specified | Biocatalytic | nih.gov |

| SnP₂O₇ | Condensation | Not specified | Reusable, short reaction times | nih.gov |

| Acridinium salt | Oxidative cyclization | Visible light, air | Metal-free, sustainable | acs.org |

Derivatization and Functionalization Strategies of the this compound Scaffold

While direct derivatization of this compound is not explicitly detailed in the literature, strategies can be extrapolated from the known reactivity of its structural analogues.

C-H functionalization is a modern and efficient tool for modifying heterocyclic systems. diva-portal.org For instance, iridium-catalyzed C-H borylation can introduce a versatile boryl group onto the benzothiazole ring, which can then be further functionalized through cross-coupling reactions. diva-portal.org While specific studies on 4-ethoxybenzothiazole are scarce, this methodology offers a promising route for regioselective functionalization.

The 2-chloro substituent on the benzothiazole ring is a key handle for nucleophilic substitution reactions. rsc.orgnih.gov The chlorine atom at the C2 position is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom and the aromatic ring system. This allows for the introduction of a wide variety of functional groups by reacting 2-chlorobenzothiazoles with nucleophiles such as amines, alcohols, and thiols. These reactions typically proceed under mild conditions and can be used to synthesize a diverse library of 2-substituted benzothiazoles. rsc.orgrsc.org

The ethoxy group at the 4-position is generally more stable and less prone to direct substitution. However, it can be cleaved under harsh conditions to yield the corresponding phenol, which could then be further functionalized. A more common strategy is to utilize the directing effect of the ethoxy group to introduce other substituents onto the aromatic ring, as mentioned previously.

Advanced Structural Characterization and Spectroscopic Analysis of 2 Chloro 4 Ethoxy 1,3 Benzothiazole and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

¹H NMR and ¹³C NMR Spectral Analysis for Positional Assignments and Connectivity

The ¹H NMR spectrum of 2-Chloro-4-ethoxy-1,3-benzothiazole is predicted to exhibit distinct signals corresponding to the aromatic protons on the benzothiazole (B30560) ring and the protons of the ethoxy group. The aromatic region would typically show a complex splitting pattern due to the coupling between adjacent protons. Specifically, the protons at positions 5, 6, and 7 on the benzene (B151609) ring would appear as doublets or triplets, with their chemical shifts influenced by the electron-donating ethoxy group and the electron-withdrawing chloro and thiazole (B1198619) moieties. The ethoxy group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic ethyl pattern.

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule. The spectrum would show signals for the two carbons of the ethoxy group, the carbons of the benzothiazole core, including the quaternary carbons, and the carbon atoms of the benzene ring. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern. For instance, the carbon atom directly bonded to the ethoxy group (C4) would be significantly shielded, appearing at a lower chemical shift compared to the other aromatic carbons.

While specific experimental data for this compound is not publicly available, analysis of related substituted benzothiazoles provides valuable insights into the expected spectral features. amazonaws.comchemicalbook.comchemicalbook.com

Table 1: Representative ¹H NMR and ¹³C NMR Data for Analogous Benzothiazole Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| 6-Ethoxy-2-(4-hydroxyphenyl)benzothiazole | DMSO-d₆ | 10.23 (s, 1H, OH), 7.88 (d, 2H), 7.86 (d, 1H), 7.66 (d, 1H), 7.08 (dd, 1H), 6.92 (d, 2H), 4.12 (q, 2H, CH₂), 1.38 (t, 3H, CH₃) | Data not provided | amazonaws.com |

| 6-Chloro-2-(4-hydroxyphenyl)benzothiazole | DMSO-d₆ | 10.31 (s, 1H, OH), 8.39 (d, 1H), 7.94 (d, 2H), 7.92 (d, 1H), 7.65 (dd, 1H), 6.95 (d, 2H) | Data not provided | amazonaws.com |

| 2-Amino-4-chlorobenzothiazole | DMSO-d₆ | 7.95 (s, 2H, NH₂), 7.66 (d, 1H), 7.32 (t, 1H), 7.03 (d, 1H) | 168.1, 148.5, 131.2, 125.4, 122.3, 121.8, 120.9 | chemicalbook.com |

| Benzothiazole | CDCl₃ | 9.01 (s, 1H), 8.12 (d, 1H), 7.91 (d, 1H), 7.50 (t, 1H), 7.39 (t, 1H) | 154.2, 135.2, 126.3, 125.1, 122.6, 121.5 | chemicalbook.commdpi.com |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the aliphatic ethoxy group, C=N stretching of the thiazole ring, C-O-C stretching of the ether linkage, and C-Cl stretching. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group are found just below 3000 cm⁻¹. The C=N stretching vibration is expected in the 1650-1550 cm⁻¹ region. The C-O-C asymmetric and symmetric stretching bands of the ethoxy group would be prominent in the fingerprint region, typically around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. The C-Cl stretching vibration usually appears in the 800-600 cm⁻¹ range. researchgate.netresearchgate.net

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations, especially the ring breathing modes, are often strong in the Raman spectrum. The C-S bond of the thiazole ring would also give rise to a characteristic Raman signal.

Table 2: Predicted and Observed IR Absorption Bands for Benzothiazole Derivatives

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Data from Analogues (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3066-3108 | researchgate.net |

| Aliphatic C-H Stretch | 3000-2850 | 2980 | amazonaws.com |

| C=N Stretch (Thiazole) | 1650-1550 | ~1609 | amazonaws.com |

| Aromatic C=C Stretch | 1600-1450 | 1588, 1456 | amazonaws.com |

| Asymmetric C-O-C Stretch (Ether) | 1275-1200 | 1250 | amazonaws.com |

| Symmetric C-O-C Stretch (Ether) | 1075-1020 | 1063 | amazonaws.com |

| C-Cl Stretch | 800-600 | - | - |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₉H₈ClNOS), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nih.gov

The fragmentation of this compound under electron impact ionization would likely proceed through several pathways. Common fragmentation patterns for ethoxy-substituted aromatic compounds involve the loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement, followed by loss of a hydroxyl radical, or the direct loss of an ethoxy radical (•OC₂H₅). Another likely fragmentation pathway would be the loss of the chlorine atom (•Cl). Subsequent fragmentation could involve the cleavage of the thiazole ring, leading to smaller, stable fragment ions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

Hirshfeld Surface Analysis and PIXEL Calculations for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified as red spots, indicating hydrogen bonds or other strong interactions. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.govnih.govgazi.edu.trmdpi.com For this compound, a Hirshfeld analysis would likely reveal significant contributions from H···H, C···H, and Cl···H contacts, reflecting the importance of van der Waals forces and weak hydrogen bonds in the crystal packing. The presence of the ethoxy group would also lead to O···H contacts.

Conformational Analysis in the Crystalline State

The precise three-dimensional arrangement of atoms in a molecule, known as its conformation, is fundamental to understanding its physical and chemical properties. In the solid state, this conformation is fixed within the crystal lattice. X-ray crystallography is the definitive technique for determining the atomic coordinates and thus the detailed conformational features of a molecule in its crystalline form.

While specific crystallographic data for this compound is not publicly available, analysis of closely related benzothiazole derivatives provides significant insight into the expected conformational characteristics. The core benzothiazole ring system, a bicyclic heteroaromatic structure, is generally found to be planar or nearly planar.

Studies on various substituted benzothiazoles reveal that the planarity of the fused ring system is a consistent feature. For instance, in the crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, the benzothiazole ring is essentially planar, with a root-mean-square deviation of 0.0070 Å from the mean plane. nih.gov This planarity is a key characteristic of the benzothiazole scaffold.

In the crystal structure of a related compound, 3-Ethoxy-1H-1lambda6,2-benzothiazole-1,1-dione, the ethoxy group is a key feature, although its position and the nature of the thiazole ring differ from the target molecule. nih.gov Analysis of such analogues helps in predicting the likely staggered or eclipsed conformations of the ethyl group in this compound.

The conformation of a molecule in the crystalline state is often a low-energy conformation, and intermolecular interactions within the crystal lattice, such as hydrogen bonding and π-π stacking, can play a significant role in stabilizing a particular conformer. For example, in the crystal structures of N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides, N–H···N and N–H···O hydrogen bonds, along with π-π interactions, are crucial in dictating the supramolecular assembly. mdpi.com While this compound lacks strong hydrogen bond donors, weak C-H···N or C-H···O interactions and π-π stacking involving the aromatic rings are expected to influence its crystal packing.

A comprehensive understanding of the crystalline state conformation of this compound awaits its crystallographic determination. However, based on the extensive studies of its analogues, a planar benzothiazole core with a specific, low-energy orientation of the 4-ethoxy group is the anticipated conformational preference in the solid state.

Computational Chemistry and Molecular Modeling Studies of 2 Chloro 4 Ethoxy 1,3 Benzothiazole

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique can provide valuable insights into the stability of a compound and its complexes, such as when it interacts with a biological receptor. nih.gov For benzothiazole (B30560) derivatives, MD simulations have been employed to understand the stability of ligand-receptor complexes, a critical aspect in drug design and development. nih.govnih.gov

In a typical MD simulation study of a ligand-receptor complex, the system is solvated in a water box and subjected to energy minimization. The system is then gradually heated to a physiological temperature and equilibrated. The production MD run is then performed for a specific duration, during which the trajectory of the atoms is recorded. Analysis of this trajectory can reveal key information about the stability of the complex.

A crucial metric for assessing the stability of a ligand-receptor complex during an MD simulation is the Root Mean Square Deviation (RMSD). nih.gov The RMSD measures the average distance between the atoms of the superimposed protein (or ligand) at a particular time and a reference structure (typically the initial structure). A stable complex is generally indicated by a low and fluctuating RMSD value around a constant average. For instance, in studies of other benzothiazole derivatives, RMSD values below 2 Å have been considered indicative of a stable binding conformation. nih.gov

While specific MD simulation data for 2-Chloro-4-ethoxy-1,3-benzothiazole is not publicly available, the general methodology applied to other benzothiazole derivatives provides a framework for how such studies would be conducted. The stability of its potential complexes with biological targets could be predicted by analyzing the RMSD of the protein and ligand, the RMSF of the protein residues, and the hydrogen bond interactions over the course of the simulation.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools for investigating the electronic structure and reactivity of molecules. scirp.org DFT studies on benzothiazole derivatives have been instrumental in understanding their chemical behavior. nih.govscirp.org These calculations can provide insights into the distribution of electrons within the molecule, its reactivity, and its spectroscopic properties. ukm.my The B3LYP functional with a suitable basis set, such as 6-31G+(d,p), is a commonly employed method for such studies. scirp.orgscirp.org

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. scienceopen.com A smaller HOMO-LUMO gap suggests a more reactive molecule. scirp.org

For benzothiazole derivatives, FMO analysis has been used to predict their bioactivation and to understand intramolecular charge transfer properties. nih.govresearchgate.net In many benzothiazole derivatives, the HOMO is often localized on the benzothiazole ring system, while the LUMO may be distributed over other parts of the molecule, depending on the substituents. ukm.myresearchgate.net This distribution of frontier orbitals is crucial for determining how the molecule will interact with other species.

| Parameter | Description | General Findings for Benzothiazole Derivatives |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. | The benzothiazole moiety often contributes significantly to the HOMO. ukm.myresearchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. | The distribution of the LUMO is highly dependent on the nature and position of substituents. ukm.myresearchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and stability. | A smaller gap suggests higher reactivity. scirp.org |

Electrostatic Potential Mapping

An electrostatic potential (MEP) map is a visual representation of the charge distribution in a molecule. scirp.org It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are prone to nucleophilic attack. researchgate.netyoutube.com

For various benzothiazole derivatives, MEP maps have been used to identify the most reactive sites. scirp.org Generally, the nitrogen atom of the thiazole (B1198619) ring and any oxygen atoms in substituents are expected to be regions of high electron density (red or yellow), making them potential sites for interaction with electrophiles or for hydrogen bonding. scirp.org Conversely, the hydrogen atoms of the benzene (B151609) ring and other electron-deficient regions would show a positive electrostatic potential (blue).

In the case of this compound, an MEP map would likely show a negative potential around the nitrogen atom of the thiazole ring and the oxygen atom of the ethoxy group. The chlorine atom, being electronegative, would also influence the charge distribution. The aromatic protons and the ethyl group protons would likely exhibit a positive potential. This information is crucial for understanding how the molecule might interact with other molecules and its potential role in chemical reactions.

| Color | Electrostatic Potential | Implication for Reactivity |

| Red | Negative | Susceptible to electrophilic attack; potential hydrogen bond acceptor site. researchgate.net |

| Blue | Positive | Susceptible to nucleophilic attack; potential hydrogen bond donor site. researchgate.net |

| Green | Neutral | Low reactivity. |

Biological Activities and Mechanistic Insights of 2 Chloro 4 Ethoxy 1,3 Benzothiazole and Its Analogues

Enzyme Inhibition and Activation Studies

Certain benzothiazole (B30560) derivatives have been identified as activators of Adenosine 5′-monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.gov Activation of AMPK in skeletal muscle is known to stimulate glucose uptake. Studies have described two specific AMPK-activating agents, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole and 2-(propylthio)benzo[d]thiazol-6-ol, which enhance the rate of glucose uptake in L6 myotubes. nih.gov These compounds also augment glucose-stimulated insulin (B600854) secretion in INS-1E β-cells and rat islets, highlighting their potential as bifunctional agents for managing blood glucose levels. nih.gov The activation of AMPK is considered a significant therapeutic target for anti-diabetic drugs. nih.govbiu.ac.il

Uridine (B1682114) diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB) is an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of this enzyme represents a promising strategy for the development of novel antibacterial agents. Research has shown that benzothioxalone derivatives can act as inhibitors of MurA and MurZ, which are isozymes of MurB. These compounds have demonstrated inhibitory activity against MurA from E. coli and MurA/MurZ from Staphylococcus aureus with IC50 values ranging from 0.25 to 51 µM. researchgate.net The proposed mechanism of action involves the formation of a disulfide bond with a cysteine residue in the active site of the enzyme, leading to irreversible inhibition. researchgate.net

DNA Gyrase Inhibition:

Benzothiazole-based compounds have emerged as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and are validated targets for antibacterial drug discovery. nih.govrsc.org A notable derivative, 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid, has demonstrated potent gyrase inhibition. nih.gov Further optimization of this scaffold led to the development of 2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-4-(1-phenyl-ethoxy)benzo[d]thiazole-6-carboxylic acid, which showed improved activity against ESKAPE pathogens. nih.gov This compound was a strong inhibitor of gyrase from E. coli, A. baumannii, and P. aeruginosa, with IC50 values of < 10 nM, 15.6 nM, and < 10 nM, respectively. nih.gov

Tyrosine Kinase Inhibition:

The benzothiazole scaffold is also a key feature in the design of tyrosine kinase inhibitors. mdpi.comgoogle.comgoogle.comgoogle.com These enzymes are crucial components of signaling pathways that regulate cell growth, differentiation, and survival, and their dysregulation is often implicated in cancer. nih.gov For instance, 2-substituted benzothiazole analogues with a C-6 methoxyphenyl group have shown significant inhibitory potency against Abl kinases. mdpi.com Additionally, a series of benzothiazole amides have been optimized to be sub-nanomolar inhibitors of interleukin-2 (B1167480) inducible T-cell kinase (ITK), a non-receptor tyrosine kinase involved in T-cell receptor signaling. nih.gov The binding mode of these inhibitors has been confirmed through X-ray crystallography, providing a structural basis for their potent activity. nih.gov

Interactive Table: Below is an interactive table summarizing the inhibitory activity of selected benzothiazole analogues against DNA gyrase and tyrosine kinases.

| Compound Name/Class | Target Enzyme(s) | IC50 Values | Reference |

| 2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-4-(1-phenyl-ethoxy)benzo[d]thiazole-6-carboxylic acid | E. coli DNA gyrase | < 10 nM | nih.gov |

| 2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-4-(1-phenyl-ethoxy)benzo[d]thiazole-6-carboxylic acid | A. baumannii DNA gyrase | 15.6 nM | nih.gov |

| 2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-4-(1-phenyl-ethoxy)benzo[d]thiazole-6-carboxylic acid | P. aeruginosa DNA gyrase | < 10 nM | nih.gov |

| 2-substituted benzothiazole analogues with C-6 methoxyphenyl group | Abl kinases | 0.03 to 0.06 nM | mdpi.com |

| Benzothiazole amides | Interleukin-2 inducible T-cell kinase (ITK) | Sub-nanomolar | nih.gov |

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes activated during hyperglycemia and is implicated in the development of diabetic complications. nih.govopenmedicinalchemistryjournal.com The inhibition of aldose reductase is a key therapeutic strategy to manage these complications. nih.govacs.org Zopolrestat, a benzothiazole derivative, is a potent aldose reductase inhibitor. nih.gov Specifically, 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid (zopolrestat) has an IC50 of 3.1 x 10⁻⁹ M against aldose reductase. nih.gov Another series of newly-synthesized triazole compounds also demonstrated inhibitory effects on recombinant human aldose reductase, with the most potent compound exhibiting an IC50 of 0.62 µM. beilstein-archives.org The selectivity of these inhibitors is crucial, as inhibition of the related enzyme aldehyde reductase can lead to side effects. nih.gov

Interactive Table: The following table presents data on the aldose reductase inhibitory activity of various benzothiazole analogues.

| Compound | Target Enzyme | IC50 Value | Reference |

| Zopolrestat | Aldose Reductase | 3.1 x 10⁻⁹ M | nih.gov |

| BTA-indole-N-alkanoic acid derivative | Aldose Reductase | 5 µM | jchemrev.com |

| Triazole derivative (compound 6e) | Recombinant Human Aldose Reductase | 0.62 µM | beilstein-archives.org |

Glucokinase (GK) plays a pivotal role in glucose homeostasis by catalyzing the phosphorylation of glucose. nih.gov Allosteric activators of glucokinase (GKAs) are being explored as potential treatments for metabolic disorders. nih.gov Research has identified a series of liver-selective GKAs based on N-(4-alkylthiazol-2-yl)benzamide and N-(3-alkyl-1,2,4-thiadiazol-5-yl)benzamide pharmacophores. nih.gov While some thiazole-based compounds showed significant glucose-lowering effects in animal models, they also induced insulin secretion at higher doses. nih.gov Subsequent exploration of thiadiazole-based compounds revealed several with high liver selectivity and drug concentrations in the liver, though they were found to be inactive in oral glucose tolerance tests, potentially due to high plasma protein binding. nih.gov

Cyclooxygenase (COX) enzymes are key to the inflammatory process, and their inhibition is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). dergipark.org.tr Benzothiazole derivatives have been investigated for their COX inhibitory activity. A series of benzo[d]thiazole analogs were synthesized and evaluated, with several compounds showing potent anti-inflammatory effects. nih.gov Specifically, compounds 2c, 2d, and 2g were weak inhibitors of COX-1 but exhibited moderate COX-2 inhibitory effects with IC50 values ranging from 0.28 to 0.77 μM and COX-2 selectivity indexes between 7.2 and 18.6. nih.gov Another study on thiadiazole-benzothiazole hybrids identified a compound that was a potent and selective inhibitor of COX-1. dergipark.org.tr The substitutions on both the benzothiazole and thiadiazole rings were found to be critical for the inhibitory activity against both COX isoforms. dergipark.org.tr

Interactive Table: This table provides a summary of the COX inhibitory data for selected benzothiazole analogues.

| Compound Series | Target Enzyme | IC50 Range | Selectivity Index (SI) for COX-2 | Reference |

| Benzo[d]thiazole analogs (2c, 2d, 2g) | COX-2 | 0.28 to 0.77 μM | 7.2 to 18.6 | nih.gov |

| Thiadiazole-benzothiazole hybrid (compound 7) | COX-1 | 51.36 ± 3.32% inhibition at 100 µM | - | dergipark.org.tr |

Monoamine Oxidase and Heat Shock Protein 90 Inhibition

Benzothiazole derivatives have been identified as inhibitors of both monoamine oxidase (MAO) and heat shock protein 90 (Hsp90), two important targets in the treatment of neurodegenerative diseases and cancer, respectively.

While direct studies on 2-Chloro-4-ethoxy-1,3-benzothiazole are limited, research on analogous structures provides valuable insights. For instance, a series of 2H-1,4-benzothiazin-3(4H)-ones, which bear structural similarities to benzothiazoles, have demonstrated potent inhibition of both MAO-A and MAO-B isoforms. nih.gov Some of these compounds exhibit IC50 values in the nanomolar range for MAO-B, highlighting the potential of the broader benzothiazole-related scaffolds as MAO inhibitors. nih.gov Specifically, certain benzothiazole–isoquinoline derivatives have shown considerable MAO inhibitory activity, with some analogues displaying the strongest antagonistic effects on MAO. nih.gov The introduction of a methyl group on the benzothiazole ring was found to be beneficial for inhibiting MAO-B. nih.gov

The benzothiazole moiety is also recognized as a useful structural feature for inhibitors of Hsp90, a molecular chaperone crucial for the stability of many proteins involved in cancer development. nih.govnih.gov Hsp90 inhibitors containing the benzothiazole scaffold have been designed to target the C-terminal domain (CTD) of the protein, a strategy that may circumvent the heat shock response often associated with N-terminal domain inhibitors. nih.gov Studies on 2,6-disubstituted benzothiazoles have yielded compounds with low micromolar antiproliferative activities against breast cancer cell lines. nih.gov One such inhibitor demonstrated the ability to degrade Hsp90 client proteins without inducing the heat shock response, a characteristic feature of Hsp90 CTD inhibitors. nih.gov

Antimicrobial Activities

Analogues of this compound have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antitubercular properties. nih.govmdpi.com The antimicrobial potential of benzothiazoles is of significant interest in the face of growing antimicrobial resistance. mdpi.com

Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative bacteria)

Benzothiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The mechanism of action for their antibacterial properties is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase and uridine diphosphate-N-acetyl enolpyruvyl glucosamine reductase (MurB). nih.gov

For example, certain heteroarylated benzothiazoles have exhibited moderate antibacterial activity, with some compounds showing good potency against E. coli and B. cereus. mdpi.com The substitution pattern on the benzothiazole ring plays a crucial role in determining the antibacterial spectrum and potency. For instance, the presence of a chloro group at the 5th position of the benzothiazole ring has been shown to increase antibacterial activity in some series. nih.gov In another study, pyrimidine (B1678525) and pyrrole (B145914) analogues of benzothiazole were found to be most active, with one compound showing better inhibition against Gram-positive strains like S. aureus and Streptococcus pneumonia than the standard drug cefotaxime. nih.gov

Interactive Table: Antibacterial Activity of Benzothiazole Analogues

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Dichloropyrazole-based benzothiazole | Gram-positive strains | 0.0156–0.25 | nih.gov |

| Dichloropyrazole-based benzothiazole | Gram-negative strains | 1–4 | nih.gov |

| Benzothiazole-clubbed isatin (B1672199) derivative | E. coli | 3.1 | nih.gov |

| Benzothiazole-clubbed isatin derivative | P. aeruginosa | 6.2 | nih.gov |

| 2-Azidobenzothiazole derivative | E. faecalis | 8 | nih.gov |

Antifungal Properties (e.g., against Candida albicans, Aspergillus niger)

The antifungal activity of benzothiazole derivatives has been documented against various pathogenic fungi. For instance, some heteroarylated benzothiazoles have demonstrated good antifungal activity, in some cases superior to reference drugs like ketoconazole. mdpi.com

A study on 2-chloro-N-phenylacetamide, a related chloro-amide structure, showed antifungal activity against strains of Aspergillus flavus, with minimum inhibitory concentrations (MIC) ranging from 16 to 256 μg/mL. nih.gov The likely mechanism of action for this compound was proposed to be binding to ergosterol (B1671047) on the fungal plasma membrane. nih.gov Another related compound, 2-chloro-N-phenylacetamide, exhibited inhibitory activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis, with MIC values between 128 and 256 µg/mL. scielo.br This compound was also effective against biofilms, a significant factor in the persistence of fungal infections. scielo.br

Interactive Table: Antifungal Activity of Related Chloro-Amide Compounds

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 | nih.gov |

| 2-chloro-N-phenylacetamide | Candida albicans (fluconazole-resistant) | 128 - 256 | scielo.br |

Antitubercular Activity (e.g., against Mycobacterium tuberculosis)

Benzothiazole derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. researchgate.netbiorxiv.org Some analogues have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.govnih.gov

A series of 2-mercaptobenzothiazoles were synthesized and evaluated as inhibitors of M. tuberculosis type II NADH dehydrogenase (NDH-2), an important drug target. nih.gov Compounds with alkyl groups on the benzothiazole moiety demonstrated a better antitubercular response. nih.gov In another study, an amino-benzothiazole scaffold was identified from a whole-cell screen against M. tuberculosis. researchgate.netbiorxiv.org The lead molecule from this series showed good bactericidal activity against both replicating and non-replicating bacteria, as well as potency against intracellular M. tuberculosis in macrophages. researchgate.netbiorxiv.org

Interactive Table: Antitubercular Activity of Benzothiazole Analogues

| Compound/Analogue | Strain | MIC (µM) | Reference |

|---|---|---|---|

| Amino-benzothiazole seed molecule | M. tuberculosis (wild-type) | 47 | biorxiv.org |

| Amino-benzothiazole seed molecule | M. tuberculosis (LepB-UE) | 25 | biorxiv.org |

| 2-Mercaptobenzothiazole (B37678) C3 | M. tuberculosis H37Rv mc26230 | 1.56 | nih.gov |

Antiproliferative and Anticancer Research

The benzothiazole scaffold is a key feature in a variety of compounds investigated for their antiproliferative and anticancer properties. nih.govnih.gov These derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. nih.govnih.gov

Cell Cycle Modulation and Apoptosis Induction Pathways

A significant mechanism through which benzothiazole derivatives exhibit their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Research has shown that these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. nih.gov

One study on a novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, demonstrated its ability to induce apoptosis in colorectal cancer cells via the mitochondrial intrinsic pathway. nih.gov This involves the release of cytochrome C from the mitochondria, which then activates a cascade of caspases, ultimately leading to cell death. nih.gov The study also found that the compound could suppress cell proliferation and metastasis. nih.gov Furthermore, the GSEA results indicated that this benzothiazole derivative promoted the activation of the ROS pathway, which is an integral part of the mitochondrial apoptotic pathway. nih.gov

The ability of benzothiazole derivatives to arrest the cell cycle at different phases is another key aspect of their anticancer activity. For example, some BTA derivatives have been shown to cause cell cycle arrest at the subG1 phase, which is indicative of apoptosis. researchgate.net The specific effects on the cell cycle can vary depending on the chemical structure of the derivative and the type of cancer cell line being studied.

Evaluation in Specific Cancer Cell Lines (e.g., breast, lung, colon, melanoma, pancreatic)

The anticancer potential of benzothiazole derivatives has been investigated across a variety of cancer cell lines, revealing promising, and sometimes selective, activity.

Substituted thioxothiazolidine acetamide (B32628) benzothiazole derivatives have demonstrated notable anticancer effects. One such compound, a substituted chlorophenyl oxothiazolidine based benzothiazole, was particularly effective against the HeLa (cervical cancer) cell line, inducing 96.8% inhibition with an IC50 value of 9.76 µM, which was comparable to the reference drug cisplatin. nih.gov

In another study, chloro-substituted benzothiazole amines were synthesized to produce isothiocyanates and thioureases. A dichlorophenyl-containing chlorobenzothiazole derivative from this series exhibited potent anticancer activity against nine different cancer cell lines, with GI50 values ranging from 1.60 µM to 71.8 nM. nih.gov This compound was especially effective against non-small cell lung cancer (HOP-92), with a GI50 of 7.18 × 10⁻⁸ M. nih.gov

Furthermore, benzothiazole-2-thiol derivatives have been evaluated for their antiproliferative activities against a broad panel of human cancer cell lines, including those from the lung (A549), colon (HCT-116, SW620, SW480), breast (MDA-MB-468, SKRB-3), cervix (HeLa), ovary (SKOV-3), prostate (PC-3), pancreas (BxPC-3), skin (A431), and melanoma (A375). nih.gov Certain derivatives, such as a substituted methoxybenzamide benzothiazole and a substituted chloromethylbenzamide (B8583163) benzothiazole, displayed significant in vitro anti-tumor potential, with IC50 values ranging from 1.1 µM to 8.8 µM. nih.gov

A series of isosteric benzothiazoles were synthesized and evaluated for their antiproliferative activity. One compound, in particular, showed good efficacy against melanoma tumor cells (SK-Mel 5). nih.gov Additionally, newly synthesized benzothiazole derivatives have been shown to significantly reduce cancer cell proliferation in A431 (skin carcinoma), A549 (lung carcinoma), and H1299 (lung carcinoma) cell lines. frontiersin.org

The following table summarizes the activity of selected benzothiazole analogues in various cancer cell lines:

| Derivative Type | Cancer Cell Line(s) | Observed Activity | Reference |

| Substituted chlorophenyl oxothiazolidine benzothiazole | HeLa (Cervical) | 96.8% inhibition, IC50 = 9.76 µM | nih.gov |

| Dichlorophenyl-containing chlorobenzothiazole | HOP-92 (Non-small cell lung) | GI50 = 7.18 × 10⁻⁸ M | nih.gov |

| Substituted methoxybenzamide benzothiazole | Various | IC50 = 1.1 - 8.8 µM | nih.gov |

| Substituted chloromethylbenzamide benzothiazole | Various | IC50 = 1.1 - 8.8 µM | nih.gov |

| Isosteric benzothiazole | SK-Mel 5 (Melanoma) | Good efficacy | nih.gov |

| Novel benzothiazole derivatives | A431 (Skin), A549 (Lung), H1299 (Lung) | Significant reduction in proliferation | frontiersin.org |

Anti-inflammatory Effects

Benzothiazole and its derivatives have demonstrated significant anti-inflammatory properties through various mechanisms. researchgate.netnih.gov The core benzothiazole nucleus is believed to exert its anti-inflammatory action by inhibiting either the beta-2 receptors of bradykinin (B550075) or the cyclooxygenase-2 (COX-2) enzyme. researchgate.net

Numerous studies have reported on the anti-inflammatory activities of benzothiazole derivatives. For instance, some 2-aminobenzothiazoles have shown anti-inflammatory activities comparable to the well-known nonsteroidal anti-inflammatory drug (NSAID), diclofenac (B195802). nih.gov Similarly, the synthesis of certain benzothiazole derivatives has resulted in compounds with a percentage of inhibition of carrageenan-induced rat paw edema comparable to diclofenac sodium. nih.gov

The structural modifications of the benzothiazole scaffold have a significant impact on its anti-inflammatory potential. It has been noted that substituting the 2-aminobenzothiazole (B30445) at the 4 or 5 positions with electron-withdrawing groups such as Cl, NO₂, or OCH₃ can lead to an increase in anti-inflammatory activity. researchgate.net Furthermore, a series of benzothiazoles derived from anacardic acid was evaluated, and one compound was found to be a highly selective COX-2 inhibitor, being 470-fold more selective for COX-2 over COX-1. nih.gov

Recent research has focused on developing novel benzothiazole derivatives with dual anti-inflammatory and anticancer activities. frontiersin.org One such study identified a compound that significantly reduced the levels of inflammatory cytokines. frontiersin.org The anti-inflammatory properties of benzothiazole derivatives are often attributed to their ability to block inflammatory cytokines and mediators. seejph.com

The following table highlights some key findings on the anti-inflammatory effects of benzothiazole analogues:

| Derivative/Analogue | Mechanism/Model | Key Finding | Reference |

| General Benzothiazoles | Inhibition of bradykinin beta-2 receptors or COX-2 | Believed mechanism of action | researchgate.net |

| 2-Aminobenzothiazoles | In vivo models | Activity comparable to diclofenac | nih.gov |

| Substituted Benzothiazoles | Carrageenan-induced rat paw edema | Inhibition comparable to diclofenac sodium | nih.gov |

| 4- or 5-substituted 2-Aminobenzothiazoles | Structure-activity relationship | Electron-withdrawing groups increase activity | researchgate.net |

| Benzothiazole from anacardic acid | COX enzyme inhibition assay | 470-fold selective for COX-2 over COX-1 | nih.gov |

| Novel Benzothiazole derivative | Cytokine level measurement | Significant reduction in inflammatory cytokines | frontiersin.org |

Antidiabetic Potential

The benzothiazole scaffold is a key feature in several compounds with recognized antidiabetic properties. annalsofrscb.romdpi.com For instance, Zopolrestat, an aldose reductase inhibitor used in managing diabetic complications, contains a benzothiazole moiety. mdpi.com

The antidiabetic activity of many benzothiazole derivatives is associated with their agonist effect on the peroxisome proliferator-activated receptor (PPAR), particularly PPARγ. mdpi.comnih.gov PPARs are nuclear receptors that regulate genes involved in various metabolic pathways. mdpi.com Most of the evaluated benzothiazole derivatives have demonstrated a selective agonist effect on PPARγ. mdpi.com

Research has explored the synthesis of novel benzothiazole derivatives with hypoglycemic activity. A series of these derivatives, when tested in a streptozotocin-induced diabetic rat model, showed considerable biological efficacy, with some compounds exhibiting more prominent activity than the standard antidiabetic drug glibenclamide. koreascience.kr In another study, 2-aminobenzothiazole derivatives linked to isothioureas or guanidines were evaluated. Two compounds, 3b and 4y, were able to reduce blood glucose levels to below 200 mg/dL and improve the lipid profile in a type 2 diabetes rat model after four weeks of oral administration. mdpi.com

The strategic placement of substituents on the benzothiazole ring has been shown to be crucial for antidiabetic activity. For example, docking studies have revealed that appropriate substituents on the benzothiazole ring can interact favorably with the hydrophobic Ω-pocket of the PPARγ binding site, thereby enhancing their antihyperglycemic activity. nih.gov Furthermore, the presence of a substituted chlorobenzyl amino group has been identified as being essential for the glucose-lowering activity of certain thiazole (B1198619) derivatives. researchgate.netnih.gov

The following table summarizes key findings related to the antidiabetic potential of benzothiazole analogues:

| Derivative/Analogue | Mechanism/Model | Key Finding | Reference |

| Zopolrestat | Aldose reductase inhibition | Clinically used for diabetic complications | mdpi.com |

| Various Benzothiazole Derivatives | PPARγ agonism | Common mechanism for antidiabetic activity | mdpi.comnih.gov |

| Novel Benzothiazole Derivatives | Streptozotocin-induced diabetic rats | Some compounds more potent than glibenclamide | koreascience.kr |

| 2-Aminobenzothiazole-isothiourea/guanidine hybrids | Type 2 diabetes rat model | Reduced blood glucose and improved lipid profile | mdpi.com |

| Benzothiazole-pyrazolidinedione hybrids | Molecular docking (PPARγ) | Substituents on benzothiazole ring enhance activity | nih.gov |

| 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid | In vivo studies | Substituted chlorobenzyl amino group is crucial for activity | researchgate.netnih.gov |

Anthelmintic Activity

Benzothiazole derivatives have been recognized as a potent class of anthelmintic agents, demonstrating efficacy against a range of parasitic worms. researchgate.netijnrd.orgnih.gov Their mechanism of action is thought to be similar to that of benzimidazole (B57391) anthelmintics, interfering with biochemical and physiological processes essential for the parasite's survival. nih.gov For example, the benzothiazole anthelmintic tioxidazole (B1197779) is believed to act by diminishing the ability of the tapeworm Hymenolepis diminuta to absorb and metabolize glucose. nih.gov

Several studies have focused on the synthesis and evaluation of new benzothiazole derivatives with anthelmintic properties. In one such study, a series of novel benzothiazole derivatives containing indole (B1671886) moieties were synthesized and screened for their activity against earthworms. The evaluation was based on the time taken for complete paralysis and death of the worms. researchgate.net Another study reported the synthesis of fluoro benzothiazole Schiff's bases, some of which showed promising anthelmintic activity. researchgate.net

The structural features of benzothiazole analogues play a crucial role in their anthelmintic efficacy. For instance, certain derivatives of mercaptobenzothiazoles, particularly those containing phenothiazine (B1677639) residues, have shown high activity against the liver fluke Fasciola hepatica in vitro. hw.ac.uk Furthermore, a series of benzothiazol-2-yl-dithiocarbamates and their copper complexes were synthesized and screened for their schistosomicidal activity against Schistosoma mansoni. Three of the copper complexes demonstrated 100% worm mortality at a concentration of 10 μg/mL, an activity level similar to the standard drug praziquantel. nih.gov

The following table summarizes the anthelmintic activity of various benzothiazole derivatives:

| Derivative/Analogue | Target Organism | Key Finding | Reference |

| Tioxidazole | Hymenolepis diminuta (tapeworm) | Decreases glucose absorption and metabolism by the worm | nih.gov |

| Benzothiazole-indole hybrids | Earthworms | Evaluated based on paralysis and death time | researchgate.net |

| Fluoro benzothiazole Schiff's bases | Not specified | Showed promising anthelmintic activity | researchgate.net |

| Mercaptobenzothiazole derivatives with phenothiazine | Fasciola hepatica (liver fluke) | Highly active in vitro | hw.ac.uk |

| Copper complexes of benzothiazol-2-yl-dithiocarbamates | Schistosoma mansoni | 100% worm mortality at 10 μg/mL | nih.gov |

Antioxidant Properties

Benzothiazole derivatives have emerged as a significant class of compounds with potent antioxidant activity. nih.govresearchgate.netijprajournal.com Their ability to scavenge free radicals makes them promising candidates for combating oxidative stress, which is implicated in a range of degenerative diseases. ijprajournal.com The antioxidant activity of these compounds is often evaluated using in vitro models such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) radical scavenging assays. researchgate.net

The antioxidant potential of benzothiazole derivatives is influenced by their structural characteristics. For example, studies have shown that the activity can be dose-dependent and may be reduced in compounds bearing electron-withdrawing substituents. ijprajournal.com In one study, a series of 2-aryl benzothiazole derivatives were synthesized and evaluated, with some compounds showing antioxidant activity comparable to ascorbic acid at a concentration of 100 µg/ml in the ABTS assay. researchgate.net

Hybrid molecules incorporating the benzothiazole scaffold have also been explored for their antioxidant properties. For instance, coumarin-substituted benzothiazole derivatives have been synthesized and shown to possess significant antioxidant activity. One such compound not only demonstrated good in vitro radical scavenging but also reduced lipid peroxidation and increased the levels of antioxidant enzymes like glutathione (B108866) S-transferase (GST) and catalase (CAT) in an in vivo model of Ehrlich Ascites Carcinoma.

Furthermore, some benzothiazole derivatives have been investigated for their dual antioxidant and neuroprotective effects. nih.gov These compounds have been shown to protect neuronal cells from damage induced by reactive oxygen species (ROS). nih.gov

The following table highlights some key findings on the antioxidant properties of benzothiazole analogues:

| Derivative/Analogue | Assay/Model | Key Finding | Reference |

| 2-Aryl benzothiazole derivatives | ABTS assay | Activity comparable to ascorbic acid at 100 µg/ml | researchgate.net |

| General benzothiazole derivatives | Structure-activity relationship | Electron-withdrawing groups may reduce activity | ijprajournal.com |

| Coumarin-substituted benzothiazole | In vitro and in vivo models | Good radical scavenging and increased antioxidant enzyme levels | |

| Benzothiazole analogues | Neuronal cell culture | Protection against ROS-mediated neuronal damage | nih.gov |

| Various synthesized benzothiazole derivatives | DPPH and ABTS assays | Showed significant radical scavenging potential |

Other Biological Activities (e.g., Anti-HIV, Anticonvulsant, Anti-leishmanial, Neuroprotective)

The versatile benzothiazole scaffold has been incorporated into molecules exhibiting a wide range of other biological activities, including anti-HIV, anticonvulsant, anti-leishmanial, and neuroprotective effects. mdpi.com

Anti-HIV Activity: Benzothiazole derivatives have been reported to possess anti-HIV activity, highlighting their potential in the development of new antiviral agents. mdpi.comijprajournal.com

Anticonvulsant Activity: The benzothiazole nucleus is a key structural feature in several compounds with anticonvulsant properties. nih.govnih.goveurekaselect.commdpi.com Riluzole, a clinically used drug, contains a benzothiazole moiety and exhibits a phenytoin-like spectrum of anticonvulsant activity. nih.gov Various derivatives have been synthesized and evaluated in preclinical models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. nih.gov For instance, certain N-[4-(benzothiazole-2-yl) phenyl] 3-substituted benzene (B151609) sulfonamides have shown promising anticonvulsant activity in the MES model. nih.gov Structure-activity relationship studies have indicated that substitutions on the benzothiazole core and the attached phenyl rings can significantly influence the anticonvulsant potency. nih.govmdpi.com

Anti-leishmanial Activity: Benzothiazole derivatives have emerged as a promising class of compounds against Leishmania parasites. nih.govnih.goviaea.orgresearchgate.net Several studies have reported the synthesis and evaluation of benzothiazole analogues with significant anti-leishmanial activity. In one study, a series of benzothiazole derivatives with an aromatic hydrazone moiety were synthesized, and the most potent compound exhibited IC50 values of 28.86 µM and 7.70 µM against promastigotes and amastigotes of L. amazonensis, respectively, which was more active than the reference drug miltefosine. nih.gov Another study identified phenyl and cyclohexyl derivatives of a benzothiazole hit as potent anti-leishmanial agents. nih.gov The substitution pattern on the benzothiazole ring has been found to be critical for activity. nih.gov

Neuroprotective Effects: Benzothiazole derivatives have also demonstrated neuroprotective properties. mdpi.comnih.gov One small molecule, AS601245, a c-Jun NH2-terminal protein kinase (JNK) inhibitor containing a benzothiazole core, has been shown to promote cell survival after cerebral ischemia. nih.gov This compound provided significant protection against the loss of hippocampal neurons in models of both global and focal cerebral ischemia. nih.gov Other benzothiazole analogues have been found to enhance neuronal cell viability and protect against oxidative stress-induced neuronal damage by modulating the activity of the antioxidant enzyme catalase. nih.gov

The following table provides a summary of these diverse biological activities:

| Activity | Derivative/Analogue | Mechanism/Model | Key Finding | Reference |

| Anti-HIV | General Benzothiazole Derivatives | Not specified | Reported anti-HIV activity | mdpi.comijprajournal.com |

| Anticonvulsant | Riluzole | Phenytoin-like activity | Clinically used anticonvulsant | nih.gov |

| Anticonvulsant | N-[4-(benzothiazole-2-yl) phenyl] 3-substituted benzene sulfonamides | MES test in mice | Potent anticonvulsant activity | nih.gov |

| Anti-leishmanial | Benzothiazole-hydrazone derivatives | L. amazonensis assay | More active than miltefosine | nih.gov |

| Anti-leishmanial | Phenyl and cyclohexyl benzothiazole derivatives | L. infantum assay | Identified as potent compounds | nih.gov |

| Neuroprotective | AS601245 (JNK inhibitor) | Cerebral ischemia models | Promotes neuronal survival | nih.gov |

| Neuroprotective | Novel Benzothiazole analogues | Neuronal cell culture | Protect against oxidative damage by modulating catalase | nih.gov |

Emerging Applications and Future Research Directions

Materials Science Applications

The unique structural characteristics of the benzothiazole (B30560) core, including its rigidity and electron-rich nature, make it a valuable component in the design of advanced materials. The presence of a chloro group and an ethoxy substituent on the 2-Chloro-4-ethoxy-1,3-benzothiazole molecule further modulates its electronic and physical properties, opening up avenues for specific applications.

Liquid Crystals and Optical Properties

The benzothiazole moiety is increasingly being incorporated into the core structures of calamitic (rod-shaped) liquid crystals. These materials exhibit mesomorphic properties, meaning they have states of matter intermediate between conventional liquids and solid crystals. The introduction of a benzothiazole ring can enhance the thermal stability and influence the optical properties of liquid crystalline materials. nih.gov

Research on related benzothiazole derivatives has shown that the position and nature of substituents play a crucial role in determining their liquid crystalline behavior. For instance, the presence of an ethoxy group can favor the formation of specific tilted smectic phases. pharmacyjournal.in While specific studies on the liquid crystal properties of this compound are not extensively documented, the structural similarities to known benzothiazole-based liquid crystals suggest its potential as a valuable building block in this field. The chloro-substitution, in particular, can introduce a lateral dipole moment, which is known to influence the mesophase behavior and dielectric properties of liquid crystals. nih.gov The interplay between the ethoxy group and the chloro-substituent could lead to novel materials with unique optical and electro-optical properties, making them suitable for applications in displays and other photonic devices.

| Structural Feature | Influence on Liquid Crystal Properties |

| Benzothiazole Core | Provides rigidity and polarizability, contributing to mesophase formation. oaji.net |

| Ethoxy Group | Can promote the formation of specific smectic phases. pharmacyjournal.in |

| Chloro Substituent | Introduces a lateral dipole moment, influencing mesophase behavior and dielectric properties. nih.gov |

Fluorescent Markers and Imaging Agents

Benzothiazole derivatives are well-known for their fluorescent properties and have been developed as probes for various biological and environmental applications. nih.gov The rigid, conjugated system of the benzothiazole ring system often leads to strong fluorescence emission.

Specifically, benzothiazole derivatives have been successfully designed as fluorescent probes for the detection of important biological targets. For example, novel benzothiazole derivatives have been synthesized to detect β-amyloid and α-synuclein aggregates, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. frontiersin.org These probes typically exhibit a significant increase in fluorescence intensity upon binding to their target. While direct studies on this compound as a fluorescent marker are limited, its core structure suggests that it could be a valuable precursor for the synthesis of new fluorescent probes. The chloro and ethoxy groups can be further functionalized to tune the photophysical properties and to introduce specific binding moieties for targeted imaging applications.

Catalysis and Industrial Applications

The benzothiazole scaffold is a versatile platform in the development of catalysts and industrial chemicals. While specific catalytic applications of this compound are not widely reported, the general class of benzothiazole derivatives has shown promise in various catalytic processes. For instance, some benzothiazole derivatives can act as ligands for metal catalysts, influencing the selectivity and efficiency of chemical reactions.

In the agrochemical industry, benzothiazole derivatives have been investigated for their biological activities, including herbicidal and fungicidal properties. nih.gov The 2-chloro substituent in this compound is a reactive site that can be exploited for further chemical modifications, potentially leading to the development of new industrial chemicals with desired properties.

Development of Hybrid Molecules and Molecular Scaffolds

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy in drug discovery. The benzothiazole nucleus is considered a "privileged scaffold" due to its presence in numerous biologically active compounds. nih.gov The this compound molecule can serve as a valuable building block for the synthesis of such hybrid molecules.